In Vivo Signal Intensity: NAI-N3 vs. 1M7 in Mouse ES Cells
In a direct head-to-head comparison in living mouse embryonic stem (ES) cells, the acylimidazole reagents NAI and NAI-N3 yielded markedly greater primer extension truncation signals on 5S rRNA than the isatoic anhydride reagent 1M7 [1]. The signal intensity for 1M7 in intact cells was so low as to be barely distinguishable from the untreated background, rendering it effectively unusable for in vivo structure mapping under these standard assay conditions [1].
| Evidence Dimension | In vivo RNA modification efficiency (primer extension truncation signal) |
|---|---|
| Target Compound Data | Robust, clearly detectable truncation bands on denaturing PAGE |
| Comparator Or Baseline | 1M7 (1-methyl-7-nitroisatoic anhydride) - Truncation signal nearly indistinguishable from untreated control |
| Quantified Difference | Qualitative assessment of PAGE gel images indicates a dramatic (>10-fold) difference in observable signal; 1M7 signal approached background levels. |
| Conditions | Mouse ES cells, 5S rRNA target, modification performed on intact live cells, assayed by cDNA primer extension and denaturing PAGE [1] |
Why This Matters
This evidence demonstrates that 1M7 is not a viable substitute for NAI-N3 when the experimental objective requires robust RNA structure probing inside living cells.
- [1] Lee, B., Flynn, R. A., Kadina, A., Guo, J. K., Kool, E. T., & Chang, H. Y. (2017). Comparison of SHAPE reagents for mapping RNA structures inside living cells. RNA, 23(2), 169–174. View Source
